2-[[2-Oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl]ethyl]thio]acetic acid
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Overview
Description
2-[[2-oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl]ethyl]thio]acetic acid is a tertiary amino compound and a dialkylarylamine.
Scientific Research Applications
Molecular Properties and Synthesis Techniques
- Density Functional Theory (DFT) and Quantum Chemical Calculations : These studies focus on the electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities of related compounds (Bouklah et al., 2012).
- Synthesis of Trifluoromethyl Heterocycles : Describes the use of related compounds as intermediates for synthesizing a range of trifluoromethyl heterocycles (Honey et al., 2012).
Biological Activities and Applications
- Antimicrobial and Antifungal Properties : Some derivatives of related compounds have shown significant antimicrobial and antifungal activities, making them potential candidates for drug development (Doležel et al., 2009).
- Corrosion Inhibition : Related pyrrolidine derivatives have been tested as corrosion inhibitors for steel in sulfuric acid, demonstrating significant efficiency (Bouklah et al., 2006).
- Synthesis of HIV Inhibitors : Studies include the synthesis of compounds labeled with carbon-14 and carbon-13 for use as potent HIV non-nucleoside reverse transcriptase inhibitors (Latli et al., 2009).
X-Ray Crystallographic Studies
- Pentacoordinated Organogermanium Compounds : Crystallographic structures of compounds related to the subject chemical have been determined, providing insights into their molecular geometry (Takeuchi et al., 2003).
properties
Product Name |
2-[[2-Oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl]ethyl]thio]acetic acid |
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Molecular Formula |
C15H18F3N3O3S |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethyl]sulfanylacetic acid |
InChI |
InChI=1S/C15H18F3N3O3S/c16-15(17,18)11-2-3-12(19-8-11)20-4-1-5-21(7-6-20)13(22)9-25-10-14(23)24/h2-3,8H,1,4-7,9-10H2,(H,23,24) |
InChI Key |
SUQZYBOGKWUFKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CSCC(=O)O)C2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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